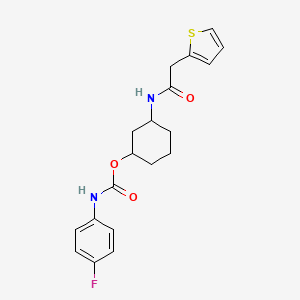

3-(2-(Thiophen-2-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-(Thiophen-2-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate” is a synthetic organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve reactions between different compounds such as sulfur, α-methylene carbonyl compounds, α-cyano esters, 1,4-dicarbonyl compounds, and phosphorus pentasulfide .Scientific Research Applications

Material Science and Electronics

Thiophene-Based Compounds for Electronic Applications

Thiophene and its derivatives, including compounds similar to the specified chemical, have shown a wide spectrum of applications in material science. They are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells due to their excellent electronic properties (Nagaraju et al., 2018). These compounds exhibit a range of biological activities and are crucial in developing new electronic materials.

Pharmaceutical Research

Synthesis and Characterization for Potential Pharmaceutical Applications

The synthesis and structural characterization of thiophene-based compounds are critical in pharmaceutical research. For example, N,N′-dicyclohexylcarbamoil-2-(thiophen-2-yl)acetamide has been synthesized and characterized, indicating potential for further exploration in drug development (Rani et al., 2015).

Antimicrobial and Antitumor Evaluation

Evaluation of Antitumor Activities

Thiophene derivatives have been synthesized and evaluated for their antitumor activities. These compounds revealed high inhibitory effects in vitro, suggesting their potential as leads for antitumor drug development (Shams et al., 2010).

Antimicrobial Activities

Sulfide and sulfone derivatives of thiophene compounds have shown promising antimicrobial activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Badiger et al., 2013).

Photovoltaic and Photocatalytic Applications

Use in Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based dyes with thiophene spacers have been synthesized and used in DSSCs, showcasing the potential of thiophene derivatives in enhancing photovoltaic performance (Naik et al., 2017).

Photocatalytic Degradation of Pollutants

Thiophene derivatives have also been explored for their photocatalytic efficiency, such as in the degradation of acetaminophen, a common pharmaceutical pollutant. These studies indicate the role of thiophene-based compounds in environmental cleanup and pollution control (Tao et al., 2015).

properties

IUPAC Name |

[3-[(2-thiophen-2-ylacetyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c20-13-6-8-14(9-7-13)22-19(24)25-16-4-1-3-15(11-16)21-18(23)12-17-5-2-10-26-17/h2,5-10,15-16H,1,3-4,11-12H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICPPLPZFCSMJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Thiophen-2-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2648750.png)

![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2648752.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-ethoxyphenyl)methyl]propanamide](/img/structure/B2648754.png)

![2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2648765.png)

![N-(4-{3-[(tert-butylamino)sulfonyl]-4-methylphenyl}-3-methylisoxazol-5-yl)acetamide](/img/structure/B2648767.png)

![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)

![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride](/img/structure/B2648770.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)

![5-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione](/img/structure/B2648772.png)